6-Amino-2-naphthalenesulfonic Acid Monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

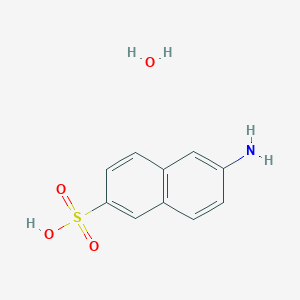

6-Amino-2-naphthalenesulfonic Acid Monohydrate is a chemical compound with the molecular formula C10H9NO3S·H2O. This compound is commonly used in the synthesis of dyes and pigments due to its ability to undergo azo coupling reactions .

准备方法

6-Amino-2-naphthalenesulfonic Acid Monohydrate can be synthesized through several methods:

From Naphthol: The compound can be prepared by sulfonation of naphthol followed by amination.

From Schaeffer’s Acid: Another method involves the Bucherer reaction, where Schaeffer’s Acid is used as the starting material.

化学反应分析

6-Amino-2-naphthalenesulfonic Acid Monohydrate undergoes various chemical reactions:

Azo Coupling Reactions: It reacts with diazonium salts to form azo dyes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

科学研究应用

Dyes and Pigments

One of the primary applications of 6-amino-2-naphthalenesulfonic acid is in the production of azo dyes. It serves as a coupling agent in the synthesis of various azo compounds due to its ability to form stable azo linkages with diazonium salts. This property is particularly useful in textile dyeing processes, where vibrant colors are desired.

Case Study : A study demonstrated that using 6-amino-2-naphthalenesulfonic acid significantly improved the color yield and stability of azo dyes used in cotton fabrics, leading to enhanced wash fastness .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the determination of metal ions through spectrophotometric methods. Its ability to form complexes with various metal ions allows for sensitive detection and quantification.

Data Table: Spectrophotometric Applications

| Metal Ion | Detection Limit (µg/mL) | Method Used |

|---|---|---|

| Cu(II) | 0.05 | UV-Vis Spectrophotometry |

| Fe(III) | 0.1 | UV-Vis Spectrophotometry |

| Co(II) | 0.08 | UV-Vis Spectrophotometry |

Biomedical Research

This compound has been investigated for its potential role in biomedical applications, particularly as a fluorescent probe for bioimaging and as a component in drug formulations.

Case Study : Research indicated that this compound could be used effectively as a fluorescent marker for tracking cellular processes in live-cell imaging studies. Its fluorescence properties were enhanced when conjugated with specific biomolecules .

Pharmaceuticals

The compound is also explored for its pharmaceutical applications, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonic acid group enhances solubility and bioavailability, making it a valuable component in drug development.

Data Table: Pharmaceutical Intermediates

| Compound Name | Synthesis Route |

|---|---|

| Antihypertensive Agents | Via sulfonation reactions |

| Antimicrobial Agents | Coupling with other active ingredients |

作用机制

The mechanism of action of 6-Amino-2-naphthalenesulfonic Acid Monohydrate primarily involves its ability to undergo azo coupling reactions. This reaction mechanism involves the formation of a diazonium ion, which then reacts with the amino group of the compound to form an azo bond . This property is exploited in the synthesis of dyes and pigments.

相似化合物的比较

6-Amino-2-naphthalenesulfonic Acid Monohydrate can be compared with other similar compounds such as:

4-Amino-1-naphthalenesulfonic Acid: This compound also undergoes azo coupling reactions but has different reactivity due to the position of the amino group.

6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: This compound has an additional hydroxyl group, which affects its chemical reactivity and applications.

This compound is unique due to its specific structure, which allows for selective reactions and applications in dye synthesis and materials science.

生物活性

6-Amino-2-naphthalenesulfonic acid monohydrate (CAS No. 93-00-5) is a sulfonated aromatic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

- Molecular Formula : C10H9NO3S

- Molecular Weight : 223.25 g/mol

- Solubility : Very soluble in water (approximately 5.36 mg/ml) .

- Structure : The compound features a naphthalene ring with an amino group and a sulfonic acid group, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 6-amino-2-naphthalenesulfonic acid exhibits antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit the growth of Escherichia coli and Saccharomyces cerevisiae . The mechanism appears to involve interference with amino acid metabolism, as the compound acts as an analog to certain amino acids.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it can act as an inhibitor of amino acid oxidases, which play a crucial role in amino acid metabolism . This inhibition can lead to significant alterations in metabolic pathways, making it a candidate for further research in metabolic disorders.

Case Studies

- Inhibition of Bacterial Growth : A study conducted by Shapira and Dittmer (1961) demonstrated that several amino acid analogs, including 6-amino-2-naphthalenesulfonic acid, inhibited the growth of E. coli. The study quantified the effects on lag phase extension and overall growth rates, suggesting potential applications in developing antimicrobial agents .

- Cancer Research Applications : Recent investigations have explored the use of naphthalenesulfonic acids in cancer diagnostics due to their rapid uptake in tumor cells. Compounds similar to 6-amino-2-naphthalenesulfonic acid have shown promise in enhancing imaging techniques for tumor detection .

The biological activity of 6-amino-2-naphthalenesulfonic acid can be attributed to several mechanisms:

- Competitive Inhibition : The compound competes with natural substrates for binding sites on enzymes, leading to reduced enzyme activity.

- Alteration of Metabolic Pathways : By mimicking natural amino acids, it disrupts normal metabolic processes, which can be particularly effective against rapidly dividing cells such as bacteria or cancer cells.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO3S |

| Molecular Weight | 223.25 g/mol |

| Solubility | 5.36 mg/ml |

| Antimicrobial Activity | Yes (against E. coli) |

| Enzyme Inhibition | Yes (amino acid oxidases) |

属性

IUPAC Name |

6-aminonaphthalene-2-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILFPFVYDAPKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。